molecular formula C21H26N6Na2O11S3 B12770969 2-((5-Cyano-2,6-bis((3-hydroxypropyl)amino)-4-methyl-3-pyridyl)azo)-5-((2-(sulphooxy)ethyl)sulphonyl)benzenesulphonic acid, sodium salt CAS No. 94158-83-5

2-((5-Cyano-2,6-bis((3-hydroxypropyl)amino)-4-methyl-3-pyridyl)azo)-5-((2-(sulphooxy)ethyl)sulphonyl)benzenesulphonic acid, sodium salt

Cat. No.: B12770969
CAS No.: 94158-83-5
M. Wt: 680.6 g/mol
InChI Key: GNADXOFVVANHCS-UHFFFAOYSA-L
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Description

2-((5-Cyano-2,6-bis((3-hydroxypropyl)amino)-4-methyl-3-pyridyl)azo)-5-((2-(sulphooxy)ethyl)sulphonyl)benzenesulphonic acid, sodium salt is a complex organic compound It is characterized by its azo group, which is a functional group with the formula R-N=N-R’

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Cyano-2,6-bis((3-hydroxypropyl)amino)-4-methyl-3-pyridyl)azo)-5-((2-(sulphooxy)ethyl)sulphonyl)benzenesulphonic acid, sodium salt typically involves multiple steps:

    Formation of the Pyridyl Azo Compound: This step involves the reaction of a pyridine derivative with an azo coupling agent under controlled conditions.

    Introduction of Hydroxypropyl Groups: The hydroxypropyl groups are introduced through a nucleophilic substitution reaction.

    Sulphonation: The final step involves the sulphonation of the compound to introduce the sulphooxyethyl and sulphonyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl groups.

    Reduction: The azo group can be reduced to form amines.

    Substitution: Various substitution reactions can occur, especially at the pyridyl and benzene rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology

In biological research, it may be used as a probe to study enzyme activities or as a marker in various assays.

Medicine

Industry

Used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The azo group can participate in electron transfer reactions, while the sulphonyl groups can interact with proteins and enzymes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Azo Dyes: Compounds with similar azo groups used in dyeing processes.

    Sulphonated Aromatics: Compounds with sulphonyl groups used in various industrial applications.

Uniqueness

The combination of the pyridyl azo structure with hydroxypropyl and sulphooxyethyl groups makes this compound unique, providing specific reactivity and applications not found in simpler azo compounds.

Properties

CAS No.

94158-83-5

Molecular Formula

C21H26N6Na2O11S3

Molecular Weight

680.6 g/mol

IUPAC Name

disodium;2-[[5-cyano-2,6-bis(3-hydroxypropylamino)-4-methylpyridin-3-yl]diazenyl]-5-(2-sulfonatooxyethylsulfonyl)benzenesulfonate

InChI

InChI=1S/C21H28N6O11S3.2Na/c1-14-16(13-22)20(23-6-2-8-28)25-21(24-7-3-9-29)19(14)27-26-17-5-4-15(12-18(17)40(32,33)34)39(30,31)11-10-38-41(35,36)37;;/h4-5,12,28-29H,2-3,6-11H2,1H3,(H2,23,24,25)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2

InChI Key

GNADXOFVVANHCS-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C(=NC(=C1N=NC2=C(C=C(C=C2)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])NCCCO)NCCCO)C#N.[Na+].[Na+]

Origin of Product

United States

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